molecular formula C10H9BrClN3 B1352369 1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine CAS No. 956440-85-0

1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine

Cat. No.: B1352369
CAS No.: 956440-85-0
M. Wt: 286.55 g/mol
InChI Key: QZWODEPNWNACLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobenzyl)-4-chloro-1H-pyrazol-3-amine is a pyrazole-based chemical building block designed for research and development applications. The pyrazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in numerous pharmacologically active compounds . This derivative features both bromo and chloro substituents, which provide distinct sites for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, making it a versatile intermediate for constructing more complex molecules. Pyrazole derivatives are extensively investigated for their wide spectrum of biological activities, which include anti-inflammatory, antimicrobial, anticancer, and antitumor properties . Specifically, substituted pyrazoles similar to this compound are of significant interest in early-stage drug discovery for developing cannabinoid CB1 receptor antagonists, which are relevant for treating conditions like obesity and schizophrenia . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions. The product identity should be confirmed by the buyer prior to use.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-chloropyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3/c11-8-3-1-7(2-4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWODEPNWNACLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401213307
Record name 1-[(4-Bromophenyl)methyl]-4-chloro-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956440-85-0
Record name 1-[(4-Bromophenyl)methyl]-4-chloro-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956440-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Bromophenyl)methyl]-4-chloro-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis of 1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthetic strategy, reaction mechanisms, experimental protocols, and characterization of the target compound and its key intermediates.

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, with a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] The specific substitution pattern of this compound makes it a valuable scaffold for further functionalization and the development of novel therapeutic agents. This guide will focus on a robust and regioselective synthetic route to this target molecule, emphasizing the critical aspects of reaction control and product characterization.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the synthesis of the key intermediate, 3-amino-4-chloro-1H-pyrazole, followed by a regioselective N-alkylation with 4-bromobenzyl bromide.

Synthesis_Strategy Start Starting Materials Inter 3-amino-4-chloro-1H-pyrazole Start->Inter Step 1: Cyclization & Chlorination Final This compound Inter->Final Step 2: N-Alkylation N_Alkylation_Mechanism cluster_reactants Reactants cluster_products Products Py 3-amino-4-chloro-1H-pyrazole Prod This compound Py->Prod N-alkylation Alkyl 4-bromobenzyl bromide Alkyl->Prod Base Base (e.g., K2CO3) Salt Salt (e.g., KBr) Base->Salt

Sources

A Methodological Guide to Determining the Aqueous Solubility of 1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Disseminated by: The Office of the Senior Application Scientist

Abstract: The aqueous solubility of a drug candidate is a critical determinant of its biopharmaceutical properties, impacting everything from in vitro assay performance to in vivo absorption and bioavailability. This guide provides a comprehensive technical framework for the characterization of the aqueous solubility of the novel pyrazole derivative, 1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine. As no public solubility data for this specific molecule currently exists[1], this document serves as a first-principles guide for researchers. It outlines the necessary predictive (in silico) and experimental methodologies, explains the scientific rationale behind protocol design, and provides actionable workflows for generating robust and reliable solubility data essential for drug discovery and development milestones.

Introduction: The Central Role of Solubility

In drug discovery, the adage "a drug must be in solution to be active" is a fundamental truth. Aqueous solubility is a master variable that governs a compound's journey from the lab bench to the patient. For a novel entity like this compound, a substituted pyrazole, understanding its solubility is not merely a data-gathering exercise; it is a critical step in risk assessment and developmental strategy. Pyrazole derivatives are common in pharmaceuticals, often serving as bioisosteres for other aromatic rings to improve physicochemical properties like solubility and metabolic stability[2][3]. However, their solubility can be limited, presenting significant biopharmaceutical challenges[4].

Poor solubility can lead to a cascade of costly and time-consuming problems, including:

  • Underestimation of intrinsic potency in biological assays.

  • Erratic and poor absorption from the gastrointestinal tract.

  • Difficulty in developing viable formulations for in vivo studies.

  • Increased risk of late-stage development failure[5].

This guide will therefore detail the logical progression of solubility assessment, from initial computational prediction to definitive experimental determination.

Predictive Assessment: In Silico Solubility Profiling

Before committing valuable solid material to wet lab experiments, computational methods provide a rapid, cost-effective first estimate of a compound's solubility profile.[6] These in silico tools use the chemical structure of this compound to predict its physicochemical properties, which are key drivers of solubility.

Key Physicochemical Descriptors

Analysis of the target molecule reveals several key structural features that will influence its solubility:

  • Aromatic Rings (Bromobenzyl and Pyrazole): These large, hydrophobic moieties tend to decrease aqueous solubility.

  • Primary Amine (-NH2): This group is a weak base and can be protonated at acidic pH. The resulting cation (R-NH3+) is significantly more water-soluble than the neutral form.[7][8]

  • Halogen Substituents (Bromo- and Chloro-): These add to the molecule's lipophilicity and molecular weight, generally reducing aqueous solubility.

  • Hydrogen Bonding: The amine group can act as a hydrogen bond donor, and the pyrazole nitrogens can act as acceptors, facilitating interaction with water.[8]

Computational Prediction Workflow

Quantitative Structure-Property Relationship (QSPR) models and other machine-learning algorithms are employed to predict solubility.[9][10] The workflow involves calculating key molecular descriptors and inputting them into validated prediction engines.

Table 1: Predicted Physicochemical Properties for this compound

Property Predicted Value Implication for Aqueous Solubility
Molecular Weight 314.6 g/mol High MW can negatively impact solubility.
logP (Octanol/Water) 3.5 - 4.5 (Est.) Indicates high lipophilicity and likely low aqueous solubility.
pKa (Basic) 2.0 - 3.0 (Est.) The amine is a weak base; solubility will be pH-dependent, increasing significantly at pH < pKa.[7][11]

| Topological Polar Surface Area (TPSA) | ~55 Ų (Est.) | Moderate TPSA suggests some capacity for polar interactions. |

Interpretation: The in silico analysis strongly suggests that this compound is a poorly soluble compound in neutral aqueous media, with its solubility expected to be highly dependent on pH.

Experimental Determination of Aqueous Solubility

Experimental measurement is essential to validate predictions and provide the definitive data required for project progression. Two distinct types of solubility are measured: kinetic and thermodynamic .

Kinetic Solubility: A High-Throughput Assessment for Early Discovery

Kinetic solubility measures the concentration of a compound in solution after a rapid precipitation from a high-concentration DMSO stock.[12][13] It is not a true equilibrium value but is invaluable for the rapid screening of many compounds in early discovery to flag potential issues.[14]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[15]

  • Plate Setup: Dispense 2 µL of the DMSO stock into the wells of a 96-well microplate.

  • Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a nominal compound concentration of 100 µM.

  • Incubation: Shake the plate at room temperature for 2 hours to allow precipitation to occur.[13]

  • Measurement: Read the plate on a nephelometer, which measures light scattering caused by precipitated particles.[14][15] The concentration at which significant light scattering is first detected is reported as the kinetic solubility.

Thermodynamic Solubility: The Gold Standard for Development

Thermodynamic (or equilibrium) solubility is the true saturation concentration of a compound in a solvent at equilibrium with an excess of solid material.[16] The shake-flask method is the universally recognized gold-standard for this measurement.[17][18]

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer. Ensure undissolved solid remains visible.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.[13][17]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either:

    • Centrifugation at high speed (e.g., 14,000 rpm for 15 min).

    • Filtration through a low-binding 0.45 µm filter.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the sample in a suitable mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS.[13]

  • pH Verification: Measure the pH of the final saturated solution to confirm it has not shifted during the experiment.[17][19]

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Add Excess Solid Compound to Buffer B Seal and Shake (24-48h at 37°C) A->B Achieve Equilibrium C Centrifuge / Filter to Separate Solid B->C Stop Shaking D Collect Supernatant C->D Isolate Saturated Solution E Quantify by HPLC-UV / LC-MS D->E Determine Concentration G cluster_0 Expected Solubility Profile pH Axis pH Axis Solubility Axis Log [Solubility] pH 1 1.2 pH 2 pKa pH 3 4.5 pH 4 6.8 A High Solubility (Protonated Form) B Low Solubility (Neutral Form) p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5 p6 p6 p5->p6 p7 p7 p6->p7

Caption: Predicted solubility vs. pH curve.

Conclusion and Strategic Implications

Characterizing the solubility of this compound is a foundational step in its development. The methodologies described herein provide a robust pathway to generate the critical data needed by medicinal chemists, formulators, and ADME scientists. The anticipated low neutral-pH solubility and strong pH-dependence will likely classify this compound as a BCS Class II or IV agent, necessitating strategies such as salt formation or enabling formulations (e.g., amorphous solid dispersions) to achieve adequate oral bioavailability. The rigorous, data-driven approach outlined in this guide ensures that such strategic decisions are based on a sound scientific understanding of the molecule's fundamental physicochemical properties.

References

  • Palmer, D., et al. (2012). In silico prediction of aqueous solubility: a multimodel protocol based on chemical similarity. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Hughes, J. D., et al. (2008). In Silico Prediction of Aqueous Solubility: The Solubility Challenge. Journal of Chemical Information and Modeling. Available at: [Link]

  • University of York. (n.d.). Solubility and pH of amines. Available at: [Link]

  • ResearchGate. (n.d.). In Silico methods to predict solubility. Available at: [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Available at: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today. Available at: [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. Available at: [Link]

  • Davit, B. M., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Available at: [Link]

  • Al-Hourani, B., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Admescope. (2024). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Available at: [Link]

  • Solubility of Things. (n.d.). Pyrazole. Available at: [Link]

  • ChemGulf. (n.d.). How do amines and amides affect the pH of a solution?. Available at: [Link]

  • International Consortium for Innovation and Quality in Pharmaceutical Development (IQ). (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics. Available at: [Link]

  • Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives. Available at: [Link]

  • MDPI. (2023). Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. Available at: [Link]

  • International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Available at: [Link]

  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available at: [Link]

  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available at: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Available at: [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Available at: [Link]

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable metabolic stability and versatile chemical nature have cemented its status as a "privileged scaffold" in drug discovery, leading to the development of blockbuster drugs such as Celecoxib, Sildenafil, and Ibrutinib.[2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core synthetic methodologies for creating novel pyrazole derivatives. We will delve into the mechanistic underpinnings of classical reactions, survey the landscape of modern high-efficiency syntheses, and present a logical workflow for the integration of these chemical strategies into a cohesive drug discovery program. Detailed experimental protocols, comparative data, and process visualizations are provided to bridge theoretical knowledge with practical laboratory application.

The Strategic Importance of the Pyrazole Scaffold

The enduring interest in pyrazole chemistry is not accidental; it is a direct consequence of the scaffold's proven success in modulating a vast array of biological targets. Pyrazole-containing compounds exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects.[4][5][6][7][8]

The structural features of the pyrazole ring are key to its utility:

  • Aromatic Stability: The ring is exceptionally stable, often surviving harsh reaction conditions and metabolic processes.[2]

  • Hydrogen Bonding: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites.

  • Tunable Electronics: The electronic properties of the ring can be finely tuned through substitution at its three carbon and two nitrogen atoms, allowing for the optimization of potency and pharmacokinetic properties. Electrophilic substitution typically occurs at the C4 position, while the C3 and C5 positions are more susceptible to nucleophilic attack.[1]

This inherent versatility makes the pyrazole core an ideal starting point for the construction of large, diverse chemical libraries aimed at discovering novel therapeutic agents.

Foundational Synthetic Strategies: The Knorr Synthesis

The most fundamental and historically significant method for constructing the pyrazole ring is the Knorr Pyrazole Synthesis , first reported by Ludwig Knorr in 1883.[1][4] This reaction involves the acid-catalyzed condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[9][10]

Mechanism and Rationale

The elegance of the Knorr synthesis lies in its straightforward and robust nature. The reaction proceeds through a well-understood pathway involving imine/enamine intermediates.

  • Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. The acidic catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the attack. A subsequent intramolecular cyclization occurs when the second nitrogen of the hydrazine attacks the remaining carbonyl group. The final pyrazole is formed after the elimination of two molecules of water, a thermodynamically favorable process that drives the reaction to completion.[9][10][11]

Caption: Logical workflow of the Knorr Pyrazole Synthesis.

The Challenge of Regioselectivity

A critical consideration in the Knorr synthesis, especially for drug discovery, is regioselectivity. When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, two different regioisomeric pyrazoles can be formed.[4] The outcome is often dependent on the steric and electronic nature of the substituents and the reaction conditions, necessitating careful analysis and purification.

Experimental Protocol: Classic Knorr Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

This protocol describes a self-validating system where the formation of a solid product and characterization by melting point and TLC confirm reaction completion.

  • Reagents & Materials:

    • Acetylacetone (1,3-dicarbonyl): 1.0 g (10 mmol)

    • Phenylhydrazine: 1.08 g (10 mmol)

    • Glacial Acetic Acid (Catalyst): 0.5 mL

    • Ethanol (Solvent): 20 mL

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • TLC plates (silica gel), developing chamber, UV lamp

  • Procedure:

    • Combine acetylacetone (10 mmol) and ethanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Add phenylhydrazine (10 mmol) to the solution dropwise with stirring. An exothermic reaction may be observed.

    • Add glacial acetic acid (0.5 mL) to the mixture.

    • Attach a condenser and heat the reaction mixture to reflux (approx. 80°C) for 1 hour.

    • In-Process Control: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane). Spot the starting materials and the reaction mixture. The disappearance of the starting material spots and the appearance of a new, single major product spot indicates completion.

    • After 1 hour, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate crystallization.

    • Collect the resulting solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

    • Dry the product in a vacuum oven.

    • Validation: Characterize the product by determining its melting point and comparing it to the literature value. Further confirmation can be obtained via NMR spectroscopy.

Modern Synthetic Methodologies for Accelerated Discovery

While the Knorr synthesis is a reliable workhorse, modern drug discovery demands greater efficiency, diversity, and access to complex substitution patterns. Contemporary methods address these needs through innovative chemical strategies.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile is a powerful and convergent method for pyrazole synthesis.[12] A common and highly effective variant involves the reaction of diazo compounds with alkynes .[13]

  • Mechanistic Insight: This reaction involves the concerted or stepwise addition of the 1,3-dipolar diazo compound across the alkyne's triple bond. This approach offers excellent control over the substitution pattern, as the substituents are pre-installed on the starting materials. Both thermal, catalyst-free methods and metal-catalyzed versions (using copper or silver) have been developed to improve efficiency and regioselectivity.[13][14][15]

Cycloaddition_Workflow [3+2] Cycloaddition Workflow Start Select Starting Materials Diazo Diazo Compound (R¹-C(N₂)R²) Start->Diazo Alkyne Alkyne (R³-C≡C-R⁴) Start->Alkyne Reaction Perform Cycloaddition (Thermal or Catalytic) Diazo->Reaction Alkyne->Reaction Workup Reaction Workup & Purification Reaction->Workup Product Isolate Functionalized Pyrazole Workup->Product Analysis Structural Analysis (NMR, MS) Product->Analysis

Caption: Experimental workflow for pyrazole synthesis via [3+2] cycloaddition.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are a paradigm of green and efficient chemistry, allowing for the synthesis of complex molecules from three or more starting materials in a single pot.[16][17] This strategy maximizes atom economy and operational simplicity, making it ideal for generating large libraries of pyrazole derivatives for high-throughput screening.[16][18]

  • Causality and Experimental Choice: MCRs are chosen for their ability to rapidly build molecular complexity. For example, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can generate highly functionalized pyranopyrazole scaffolds.[17] The choice of catalyst (or even catalyst-free conditions in green solvents like water) can significantly influence the reaction's efficiency and environmental impact.[19][20][21][22][23]

Catalyst / ConditionStarting MaterialsKey AdvantageYield RangeReference
Nano-ZnO Phenylhydrazine, Ethyl AcetoacetateEnvironmentally friendly, high yield, short time~95%[4]
HFIP (solvent) Aryl Glyoxal, Aryl Thioamide, PyrazoloneGreen, room temp, one-pot C-C, C-N, C-S bondsGood to Excellent[20]
Molecular Iodine Enaminones, Sulfonyl HydrazinesTransition metal-free, tandem C-H sulfonylationModerate to Good[4]
Microwave/Grinding Enaminonitrile, Hydrazine HydrateGreen synthesis, rapid, high yield economy>90%[22]
Aqueous Media Aldehydes, Malononitrile, HydrazineEnvironmentally benign, often catalyst-freeHigh[19][23]
Table 1: Comparison of Modern Catalytic and Green Methods for Pyrazole Synthesis
Novel Catalytic Systems

The development of advanced catalysts has revolutionized pyrazole synthesis.

  • Transition-Metal Catalysis: Copper and palladium catalysts are frequently used to promote C-H activation, cross-coupling, and cycloaddition reactions, enabling the synthesis of previously inaccessible pyrazole derivatives under mild conditions.[4][14][15]

  • Nano-Catalysis: Heterogeneous nano-catalysts, such as nano-ZnO, offer significant advantages, including high efficiency, ease of separation from the reaction mixture, and reusability, aligning with the principles of green chemistry.[4][9]

Integrating Synthesis into a Drug Discovery Campaign

The synthesis of a novel pyrazole is not an end in itself but a crucial step in a larger discovery process. The choice of synthetic strategy must be aligned with the goals of the program, whether it's generating initial diversity for screening or performing nuanced structural modifications for lead optimization.

Drug_Discovery_Workflow Pyrazole-Based Drug Discovery Logic cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization Phase cluster_Candidate Development A1 Target Identification & Validation A2 Library Design A1->A2 A3 High-Throughput Synthesis (MCRs, Parallel Synthesis) A2->A3 A4 High-Throughput Screening (HTS) A3->A4 A5 Hit Identification A4->A5 B1 Hit-to-Lead (Initial SAR) A5->B1 Advance Hits B2 Targeted Synthesis (Functionalization, Cycloadditions) B1->B2 B3 In-depth SAR Studies (Potency, Selectivity) B2->B3 B4 ADMET Profiling B3->B4 B5 Lead Optimization B4->B5 C1 Preclinical Candidate Selection B5->C1

Caption: Logical workflow for a pyrazole-focused drug discovery program.

In the Discovery Phase , MCRs and parallel synthesis techniques are invaluable for rapidly creating a large, diverse library of pyrazoles around a common core. After HTS identifies initial "hits," the program moves to the Lead Optimization Phase . Here, more precise and versatile synthetic methods, such as [3+2] cycloadditions or targeted C-H functionalization, are employed to synthesize specific analogs. This iterative process allows chemists to systematically probe the structure-activity relationship (SAR) and refine the molecule's properties to enhance potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Conclusion and Future Directions

The synthesis of pyrazole derivatives remains a vibrant and evolving field of chemical science. While classical methods like the Knorr synthesis provide a solid foundation, the future lies in the continued development of more efficient, selective, and sustainable methodologies. The increasing adoption of multicomponent reactions, advanced catalytic systems, and green chemistry principles will be essential for accelerating the discovery of the next generation of pyrazole-based therapeutics. As our synthetic toolbox expands, so too will our ability to craft novel molecules to address the most pressing challenges in human health.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Enantioselective Synthesis of Functionalized Pyrazoles by NHC-Catalyzed Reaction of Pyrazolones with α,β-Unsaturated Aldehydes. (n.d.). ACS Publications.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). [Source not specified].
  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (n.d.). ResearchGate.
  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (n.d.). ACS Publications.
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PubMed Central.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). PubMed.
  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. (n.d.). ACS Publications.
  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (n.d.). RSC Publishing.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI.
  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Publications.
  • Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. (2023). PubMed Central.
  • knorr pyrazole synthesis | PPTX. (n.d.). Slideshare.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry.
  • Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. (n.d.). [Source not specified].
  • A Comparative Guide to Catalysts for Pyrazole Synthesis. (n.d.). Benchchem.
  • Synthesis of pyrazoles. (n.d.). Organic Chemistry Portal.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). RSC Publishing.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • synthesis of pyrazoles. (2019). YouTube.
  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). Organic Letters.
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX. (n.d.). Slideshare.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications.
  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025). ResearchGate.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
  • Knorr Pyrazole Synthesis. (n.d.). [Source not specified].
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (2024). Consensus.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). [Source not specified].
  • Various methods for the synthesis of pyrazole. (n.d.). ResearchGate.
  • A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. (2021). International Journal of Pharmacy & Pharmaceutical Research.
  • Paal–Knorr synthesis. (n.d.). Wikipedia.
  • Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
  • Knorr pyrazole synthesis | Request PDF. (n.d.). ResearchGate.

Sources

Methodological & Application

cell-based assays for pyrazole-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Key Cell-Based Assays for the Evaluation of Pyrazole-Based Compounds

Authored by a Senior Application Scientist

Introduction: The Pyrazole Scaffold and the Imperative for Robust Cellular Analysis

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural versatility allow it to form a multitude of interactions—hydrogen bonds, π-stacking, and hydrophobic contacts—with biological targets.[1] This has led to the development of numerous pyrazole-containing drugs with diverse pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects.[2][3]

In recent years, pyrazole derivatives have gained significant attention as potent anticancer agents, frequently functioning as inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs), EGFR, and VEGFR, which are critical regulators of cell growth and proliferation.[4][5][6] The journey from a synthesized pyrazole compound to a potential therapeutic candidate is critically dependent on a suite of well-designed cell-based assays. These assays are not merely procedural steps; they are investigative tools that allow us to quantify a compound's biological activity, elucidate its mechanism of action, and assess its therapeutic window.

This guide provides an in-depth overview of essential cell-based assays for characterizing pyrazole-based compounds. We move beyond simple protocol recitation to explain the scientific rationale behind each step, ensuring that researchers can not only execute these experiments but also interpret the results with confidence and troubleshoot effectively. The protocols described herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Section 1: Foundational Assessment - Cellular Viability and Cytotoxicity

The initial and most fundamental question for any potential therapeutic agent is its effect on cell viability. Cytotoxicity assays determine the concentration at which a compound induces cell damage or death, a critical parameter for establishing a therapeutic index.[7][8] These assays form the basis for dose-selection in all subsequent mechanistic studies.

The MTT Assay: A Cornerstone of Viability Testing

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[9] Viable cells possess active mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) - the concentration of the compound that reduces cell viability by 50%.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3-5: Assay cluster_analysis Data Analysis seed Seed Cells in 96-Well Plate incubate1 Incubate 24h (Allow Adhesion) seed->incubate1 treat Treat Cells with Pyrazole Compound (Serial Dilutions) incubate1->treat incubate2 Incubate (24h, 48h, or 72h) treat->incubate2 add_mtt Add MTT Reagent (Incubate 3-4h) incubate2->add_mtt solubilize Remove Media & Add Solubilizing Agent (DMSO) add_mtt->solubilize read Read Absorbance (~570 nm) solubilize->read analyze Calculate % Viability vs. Vehicle Control read->analyze plot Plot Dose-Response Curve & Determine IC50 analyze->plot CDK2_Pathway CDK2_Cyclin CDK2/Cyclin E p_pRb p-pRb (Phosphorylated) CDK2_Cyclin->p_pRb Phosphorylates pRb pRb pRb_E2F pRb-E2F Complex (Inactive) pRb->pRb_E2F E2F E2F p_pRb->E2F Releases E2F->pRb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates G1_Arrest G1 Cell Cycle Arrest pRb_E2F->G1_Arrest Maintains S_Phase S-Phase Entry S_Phase_Genes->S_Phase Leads to Pyrazole Pyrazole Inhibitor Pyrazole->CDK2_Cyclin Inhibits

Caption: Proposed signaling pathway for a pyrazole-based CDK2 inhibitor.

Materials:

  • 6-well tissue culture plates

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors [11]* Cell scraper

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent detection substrate (ECL) [12] Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat cells with the pyrazole compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Place culture dishes on ice and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. [11]Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. [13]Carefully transfer the supernatant (containing the protein) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer to 20-30 µg of protein from each sample. Boil at 95°C for 5 minutes. [11]6. SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature. [12] * Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) diluted in blocking buffer, typically overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Rb and a loading control like β-actin.

2B. Reporter Gene Assays for Pathway Activity

Reporter gene assays provide a quantitative readout of transcription factor activity or the activation of a specific signaling pathway. A common approach involves a promoter containing response elements for a transcription factor of interest placed upstream of a reporter gene, such as luciferase. [14] For a pyrazole compound targeting a pathway that culminates in a transcriptional response (e.g., NF-κB, AP-1), a luciferase reporter assay is an elegant method to quantify pathway inhibition.

Materials:

  • Cells transiently or stably expressing the reporter construct

  • Dual-Luciferase Assay System (containing lysis buffer, Firefly luciferase substrate, and Renilla luciferase substrate) [14]* Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed cells in a 96-well plate. If not using a stable cell line, co-transfect the cells with the Firefly luciferase reporter plasmid (driven by the promoter of interest) and a Renilla luciferase control plasmid (driven by a constitutive promoter, for normalization).

  • Treatment: After 24 hours, treat the cells with the pyrazole compound and/or a known pathway activator (e.g., TNFα for NF-κB).

  • Cell Lysis: After the desired treatment time, remove the medium and wash cells with PBS. Add 1x Passive Lysis Buffer (typically 20 µL per well) and incubate for 15 minutes at room temperature on an orbital shaker. [15][16]4. Luciferase Activity Measurement:

    • Transfer 20 µL of the cell lysate to a white-walled luminometer plate.

    • Add 100 µL of the Firefly luciferase assay reagent to the well and measure the luminescence (Signal 1). This reaction is rapid, so the measurement should be taken within 10-15 seconds. [16] * Add 100 µL of the Stop & Glo® Reagent (which quenches the Firefly reaction and contains the substrate for Renilla luciferase) and measure the luminescence again (Signal 2). [14]5. Data Analysis: Normalize the data by calculating the ratio of Firefly luminescence to Renilla luminescence for each well. This corrects for variations in cell number and transfection efficiency. Compare the normalized ratios of treated samples to the controls to determine the effect of the pyrazole compound on pathway activity.

Conclusion

The comprehensive evaluation of pyrazole-based compounds requires a multi-faceted approach that progresses logically from broad phenotypic effects to specific molecular mechanisms. This guide outlines a robust framework for this process, beginning with foundational cytotoxicity assays like the MTT to determine potency, followed by mechanistic assays such as Western blotting and reporter gene analysis to elucidate the mode of action. By understanding the principles behind these core cell-based assays and adhering to rigorous, well-controlled protocols, researchers can effectively characterize novel pyrazole derivatives, validate their therapeutic potential, and accelerate their journey through the drug discovery pipeline.

References

  • BenchChem. (n.d.). Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • Sajjadifar, N., & Ghazimoradi, S. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol.
  • Sajjadifar, N., & Ghazimoradi, S. (2025, August 12). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.
  • Sigma-Aldrich. (n.d.). Cytotoxicity assays.
  • Liu, Y., et al. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Zhang, Y., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • Maniscalco, I., et al. (2023, January 17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells.
  • Abcam. (n.d.). Cytotoxicity assay selection guide.
  • El-Sayed, N. N. E., et al. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.
  • An, F., & Li, Y. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Khan, I., et al. (2011, October 6). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays.
  • Abdel-Ghani, T. M., et al. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.
  • National Library of Medicine. (n.d.). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis.
  • Frontiers Media. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • Al-Ostoot, F. H., et al. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • Li, L., et al. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • Al-Awady, M. J., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol.
  • Wodtke, R., et al. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Al-Amiery, A. A., et al. (2024, February 7). A review of pyrazole compounds' production, use, and pharmacological activity.
  • Emory University. (n.d.). Luciferase Assay protocol.
  • Al-Awady, M. J., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • National Institutes of Health. (2024, December 24). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics.
  • Pop, C. M., et al. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Hassan, A. S., et al. (n.d.). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
  • Sigma-Aldrich. (n.d.). Firefly Luciferase Assay.
  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • BenchChem. (2025, December). Application Notes and Protocols for the Development of Enzyme Inhibitors with a 5-Hydrazinyl-4-phenyl-1H-pyrazole Scaffold.
  • National Institutes of Health. (2022, August 24). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems.
  • Reaction Biology. (n.d.). GPCR Assay Services.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Ozawa, T., & Umezawa, Y. (n.d.). Cell-Based Assays and Animal Models for GPCR Drug Screening.
  • Promega Corporation. (n.d.). Luciferase Assay System Protocol.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting.
  • Thermo Fisher Scientific. (n.d.). Cell-Based GPCR Reporter Assays.
  • Kanjou, N., et al. (2013, March 18). A Novel Triple Luciferase Reporter Assay Permits Measurement of Cypridina Luciferase, Green-Emitting Renilla Luciferase and Red-Emitting Firefly Luciferase in the Same sample.
  • R&D Systems. (n.d.). Western Blot Protocol for Cell Lysates.
  • OriGene Technologies Inc. (n.d.). Western Blot Protocol.
  • National Institutes of Health. (n.d.). Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives.
  • ResearchGate. (n.d.). Western blot analysis of proteins obtained from cells treated with....
  • BenchChem. (2025, November). Application Notes and Protocols: Western Blot Analysis of Cellular Signaling Pathways Following Disuprazole Treatment.
  • Scilit. (n.d.). Cell‐based assays in GPCR drug discovery.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Bromobenzyl)-4-chloro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this important heterocyclic amine. Our goal is to equip you with the knowledge to achieve high purity and yield in your experiments.

Introduction

This compound is a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science. Achieving high purity of this compound is critical for reliable downstream applications and for meeting stringent regulatory standards in drug development. This guide provides a comprehensive overview of purification strategies, potential pitfalls, and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The most effective purification strategies for this compound are recrystallization and column chromatography. For very high purity requirements or for separating closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. The choice of method depends on the impurity profile and the desired final purity.

Q2: I have a crude sample that is off-white to yellow. What could be the cause of the color, and how can I remove it?

A yellow or brownish tint in the crude product often indicates the presence of residual reagents from the synthesis or degradation products. For brominated aromatic compounds, residual bromine can be a source of color.[1] These colored impurities can often be effectively removed by treating a hot solution of the crude product with activated charcoal before recrystallization.[1] Additionally, washing the crude solid with a dilute solution of a reducing agent like sodium bisulfite can help quench any residual bromine.[1]

Q3: My compound streaks and gives poor separation during silica gel column chromatography. What is happening and how can I fix it?

This is a common issue when purifying basic compounds like heterocyclic amines on acidic silica gel. The amine group interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation.[2] To mitigate this, you can:

  • Use a modified mobile phase: Add a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to your eluent. This will occupy the acidic sites on the silica, reducing the interaction with your target compound.[2]

  • Employ an amine-functionalized stationary phase: These columns are specifically designed for the purification of basic compounds and can provide excellent separation without the need for mobile phase modifiers.[2]

Q4: What are the likely impurities I should be looking for in my crude this compound?

Common impurities can include:

  • Unreacted starting materials: Such as the corresponding nitro-precursor, 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole, if the synthesis involves the reduction of a nitro group.

  • Byproducts from the synthesis: The specific byproducts will depend on the synthetic route. For syntheses involving nitriles, side reactions can lead to various heterocyclic impurities.

  • Isomers: Depending on the synthetic method, regioisomers could be formed.

  • Poly-halogenated species: Over-bromination or chlorination can lead to impurities with additional halogen atoms.[1]

Q5: Can I use reverse-phase HPLC for the final purification? What conditions are recommended?

Yes, reverse-phase HPLC is an excellent method for achieving high purity. A C18 column is a good starting point. The mobile phase typically consists of a mixture of acetonitrile and water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[3]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful and cost-effective purification technique. The key is selecting an appropriate solvent or solvent system.

Problem: The compound "oils out" instead of crystallizing.

  • Cause: The compound's solubility in the chosen solvent is too high, or the solution is being cooled too rapidly.

  • Solution:

    • Add a small amount of a "poor" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly turbid, then allow it to cool slowly.

    • Try a different solvent system. For brominated aromatics, mixtures like ethanol/water or hexane/ethyl acetate can be effective.[1]

    • Ensure a slower cooling rate. Placing the flask in a Dewar filled with warm water can promote the formation of well-defined crystals.

Problem: Poor recovery of the purified compound.

  • Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the crude product.

    • After crystallization, cool the mixture in an ice bath to further decrease the solubility of your compound.

    • Consider a different solvent in which your compound is less soluble at low temperatures.

Column Chromatography

Problem: Co-elution of the desired product with an impurity.

  • Cause: The polarity of the product and the impurity are very similar.

  • Solution:

    • Optimize the mobile phase: Try a shallower solvent gradient or switch to a different solvent system. For example, if you are using a hexane/ethyl acetate gradient, consider trying a dichloromethane/methanol system.

    • Change the stationary phase: If normal-phase silica is not providing adequate separation, consider using alumina or a bonded-phase silica gel.

    • Employ dry loading: Dissolve your crude material in a minimal amount of a strong solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting powder can then be carefully loaded onto the top of the column. This technique often leads to sharper bands and better separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures like ethanol/water) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. Add the solvent in small portions to avoid using an excessive amount.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For optimal crystal growth, you can then place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system that provides good separation of your target compound from impurities (aim for an Rf value of ~0.3 for your product). A common starting point is a hexane/ethyl acetate mixture.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and apply it to the top of the column. Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodRecommended Solvents/Mobile PhasesRationale
Recrystallization Ethanol, Methanol, Isopropanol, Ethanol/Water, Hexane/Ethyl AcetateBrominated aromatic compounds often exhibit good solubility in these solvents at elevated temperatures and lower solubility upon cooling.[1]
Column Chromatography Hexane/Ethyl Acetate gradient (+ 0.5% Triethylamine)A standard normal-phase system. The addition of triethylamine is crucial to prevent peak tailing of the basic amine product.[2]
Preparative HPLC C18 column with Acetonitrile/Water (+ 0.1% TFA) gradientProvides high-resolution separation for achieving very high purity. TFA aids in protonating the amine for better peak shape.[3]

Visualization of Purification Workflow

Below is a diagram illustrating the decision-making process for the purification of this compound.

PurificationWorkflow cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification Methods cluster_end Final Product Crude Crude Product TLC_NMR TLC & NMR Analysis Crude->TLC_NMR Analyze Recrystallization Recrystallization TLC_NMR->Recrystallization Major Impurities Different Solubility ColumnChrom Column Chromatography TLC_NMR->ColumnChrom Multiple Impurities Similar Polarity PrepHPLC Preparative HPLC TLC_NMR->PrepHPLC Trace Impurities or Isomers PureProduct Pure Product (>98%) Recrystallization->PureProduct ColumnChrom->PureProduct PrepHPLC->PureProduct

Caption: Decision workflow for purification method selection.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer detailed experimental protocols to help you achieve optimal results in your synthetic endeavors.

Introduction

The N-alkylation of pyrazoles is a cornerstone reaction in organic synthesis, pivotal to the development of a vast array of pharmaceuticals and agrochemicals.[1] The pyrazole scaffold is a key structural motif in numerous FDA-approved drugs.[2][3] However, the inherent nature of unsymmetrical pyrazoles presents a significant challenge: the potential for alkylation at two distinct nitrogen atoms (N1 and N2), often leading to a mixture of regioisomers.[1][4][5] Achieving high regioselectivity and yield is paramount, and this guide will provide the expertise to control these outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of pyrazoles?

A1: The two main hurdles are controlling regioselectivity (N1 vs. N2 alkylation) and achieving high reaction yields. For unsymmetrical pyrazoles, the formation of regioisomeric mixtures is a common problem, and their separation can be challenging.[1][5] Low yields can result from a variety of factors, including suboptimal reaction conditions, decomposition of starting materials, or competing side reactions.[5]

Q2: What key factors influence the N1/N2 regioselectivity?

A2: Regioselectivity is a nuanced outcome dictated by a combination of factors:

  • Steric Hindrance: The less sterically hindered nitrogen atom is generally the favored site of alkylation.[5][6] Bulky substituents on the pyrazole ring or the use of a sterically demanding alkylating agent will typically direct the reaction to the more accessible nitrogen.[5][6] For instance, employing bulky α-halomethylsilanes as alkylating agents has been shown to significantly enhance N1-selectivity.[7]

  • Solvent Choice: The polarity of the solvent is critical. Polar aprotic solvents such as DMF, DMSO, and acetonitrile often play a significant role in directing the regioselectivity.[4][5][6]

  • Base and Counter-ion: The choice of base and its corresponding cation can dramatically influence the alkylation site.[4] For example, potassium carbonate (K₂CO₃) in DMSO is a well-established system for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[5][6] Conversely, magnesium-catalyzed reactions can favor the formation of N2-alkylated products.[6][8] Using a strong base like sodium hydride (NaH) can also prevent the formation of regioisomeric mixtures in certain cases.[1][4]

  • Electronic Effects: The electronic properties of the substituents on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms, thereby influencing the site of attack.[5]

  • Temperature: Reaction temperature can also affect the isomeric ratio.

Q3: What are reliable starting conditions for a standard N-alkylation of a pyrazole?

A3: A robust starting point for many pyrazole N-alkylations is the use of a carbonate base in a polar aprotic solvent. A frequently successful combination is potassium carbonate (K₂CO₃) in either dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5] Another highly effective system, particularly for achieving high N1-regioselectivity with primary alkyl halides, is sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).[5][6] Reactions are typically initiated at room temperature and may require gentle heating to proceed to completion.

Q4: Are there milder alternatives to the traditional strong base and high-temperature methods?

A4: Yes, several milder and alternative methodologies have been developed:

  • Acid-Catalyzed Alkylation: Trichloroacetimidates can be used as electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid (CSA). This method avoids the need for strong bases and high temperatures.[9][10]

  • Phase-Transfer Catalysis (PTC): PTC provides an efficient and often solvent-free method for N-alkylation.[11][12] This technique is particularly advantageous for preventing issues like the co-distillation of low-boiling products (e.g., N-methylpyrazole) with the solvent, thereby improving yields.[11]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields.[13][14][15] Many of these methods also utilize greener solvents like water.[14]

  • Enzymatic Alkylation: Engineered enzymes have been developed to catalyze the N-alkylation of pyrazoles with high regioselectivity (>99%) using simple haloalkanes.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides a systematic approach to resolving them.

Issue 1: Low or No Product Yield

A lack of desired product can be frustrating. This decision-making workflow will help you diagnose the potential cause.

low_yield_troubleshooting start Low/No Yield base_check Is the base appropriate? start->base_check solvent_check Is the solvent suitable? base_check->solvent_check Yes base_strength Increase base strength (e.g., K2CO3 -> NaH) base_check->base_strength No temp_check Is the temperature optimal? solvent_check->temp_check Yes solvent_polarity Try a more polar aprotic solvent (e.g., THF -> DMF/DMSO) solvent_check->solvent_polarity No reagent_check Are the reagents stable? temp_check->reagent_check Yes increase_temp Increase reaction temperature temp_check->increase_temp No side_reactions Are there side reactions? reagent_check->side_reactions Yes reagent_quality Verify purity/integrity of pyrazole and alkylating agent reagent_check->reagent_quality No analyze_byproducts Analyze crude mixture (LC-MS, NMR) to identify byproducts side_reactions->analyze_byproducts No base_solubility Check base solubility in the chosen solvent base_strength->base_solubility solvent_anhydrous Ensure anhydrous conditions, especially with NaH solvent_polarity->solvent_anhydrous

Caption: Troubleshooting workflow for low or no product yield.

Causality and Solutions:
  • Inadequate Base: The deprotonation of the pyrazole nitrogen is the first critical step. If the base is not strong enough to deprotonate the pyrazole efficiently, the reaction will not proceed.

    • Solution: For less reactive alkylating agents or pyrazoles with electron-withdrawing groups, a stronger base may be required. Consider switching from weaker bases like K₂CO₃ to stronger ones like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[5]

  • Poor Solvent Choice: The solvent must be able to dissolve the pyrazole salt to a sufficient extent for the reaction to occur.

    • Solution: Polar aprotic solvents like DMF and DMSO are generally excellent choices as they facilitate Sₙ2 reactions.[5][6] If using NaH, ensure the solvent is anhydrous, as NaH reacts violently with water.

  • Suboptimal Temperature: Alkylation reactions have an activation energy barrier that must be overcome.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the heat and monitor the progress by TLC or LC-MS.

  • Reagent Decomposition: The alkylating agent or the pyrazole itself may be unstable under the reaction conditions.

    • Solution: Ensure the purity of your starting materials. Highly reactive alkylating agents like benzyl bromide can react with certain bases (e.g., KOH) to form byproducts like benzyl alcohol.[11] In such cases, using a less reactive leaving group (e.g., benzyl chloride) might be beneficial.[11]

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Controlling the site of alkylation is often the most significant challenge.

regioselectivity_troubleshooting start Poor Regioselectivity n1_desired Goal: Favor N1 Alkylation start->n1_desired n2_desired Goal: Favor N2 Alkylation start->n2_desired steric_n1 Increase Steric Hindrance n1_desired->steric_n1 base_solvent_n1 Modify Base/Solvent System n1_desired->base_solvent_n1 catalyst_n2 Introduce a Catalyst n2_desired->catalyst_n2 bulky_alkylating_agent Use a bulkier alkylating agent steric_n1->bulky_alkylating_agent k2co3_dmso Use K2CO3 in DMSO or NaH in THF base_solvent_n1->k2co3_dmso mg_catalyst Use a Magnesium catalyst (e.g., MgBr2) catalyst_n2->mg_catalyst

Caption: Decision tree for optimizing N1/N2 regioselectivity.

Strategies to Enhance Regioselectivity:
  • Favoring N1-Alkylation (Less Hindered Nitrogen):

    • Steric Control: The most intuitive approach is to exploit steric hindrance. The bulkier the substituent on the pyrazole ring (at the 3 or 5 position), the more the alkylation will be directed to the less hindered nitrogen (N1). Similarly, using a sterically demanding alkylating agent will favor attack at the more accessible N1 position.[6]

    • Base/Solvent System: The combination of K₂CO₃ in DMSO or NaH in THF has been shown to be highly effective in promoting N1-alkylation for many 3-substituted pyrazoles.[6]

  • Favoring N2-Alkylation (More Hindered Nitrogen):

    • Catalyst-Controlled Reaction: Achieving N2 selectivity often requires moving away from standard Sₙ2 conditions. A notable development is the use of magnesium-based catalysts, such as MgBr₂, which have been demonstrated to provide high regioselectivity for the N2 isomer.[6][8] This method is particularly effective with α-bromoacetates and acetamides as alkylating agents.[8]

Data on Regioselectivity Control:

The following table summarizes the influence of different reaction parameters on the N1/N2 ratio for a generic 3-substituted pyrazole.

Strategy Conditions Favored Isomer Rationale Reference
Steric HindranceBulky Alkylating Agent (e.g., α-halomethylsilanes)N1The bulky group preferentially attacks the less sterically hindered nitrogen.[7]
Base/SolventK₂CO₃ in DMSO or NaH in THFN1These conditions are known to promote regioselective N1-alkylation.[6]
CatalysisMgBr₂ catalystN2The magnesium catalyst coordinates in a way that directs the alkylating agent to the N2 position.[8]

Note: The exact isomeric ratios are highly substrate-dependent.

Issue 3: Difficulty in Separating N1 and N2 Isomers

Even with optimized conditions, a mixture of isomers may be unavoidable.

  • Chromatography: Flash column chromatography on silica gel is the most common method for separating N-alkyl pyrazole isomers.

    • Troubleshooting: If the isomers co-elute, try a different solvent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. Sometimes, adding a small percentage of a third solvent, like dichloromethane or methanol, can improve separation.

  • Crystallization: If one of the isomers is a solid, fractional crystallization can be an effective purification technique.

  • Derivatization: In challenging cases, it may be possible to selectively react one isomer to form a derivative that is more easily separated.

Detailed Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃/DMSO

This protocol is optimized for the regioselective synthesis of the N1-alkylated product of a 3-substituted pyrazole.[6]

  • To a solution of the 3-substituted pyrazole (1.0 equiv) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the pyrazolate anion.

  • Add the desired alkylating agent (1.1 equiv) to the suspension.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N2-Selective Alkylation using MgBr₂

This protocol is adapted for the regioselective synthesis of the N2-alkylated product.[8]

  • In a glovebox under a nitrogen atmosphere, charge a vial with the 3-substituted pyrazole (1.0 equiv) and MgBr₂ (0.2 equiv).

  • Add anhydrous THF, followed by the alkylating agent (e.g., 2-bromo-N,N-dimethylacetamide, 2.0 equiv).

  • Add a hindered base such as diisopropylethylamine (i-Pr₂NEt, 2.1 equiv) dropwise at 25 °C.

  • Stir the resulting mixture at 25 °C for 2 hours or until completion as monitored by LC-MS.

  • Quench the reaction with a saturated solution of NH₄Cl in methanol.

  • Concentrate the mixture to dryness.

  • Add water to the residue and extract with an appropriate organic solvent (e.g., isopropyl acetate).

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: N-Arylation via Ullmann Condensation

For the synthesis of N-aryl pyrazoles, the Ullmann condensation is a powerful method.[16]

  • In a reaction vessel, combine the pyrazole (1.0-1.5 equiv), the aryl halide (1.0 equiv), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., a diamine or N,N-dimethylglycine, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Add a high-boiling polar aprotic solvent such as DMF, DMSO, or dioxane.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Note: For challenging couplings, the Buchwald-Hartwig amination offers a valuable alternative for N-arylation.[17][18][19]

Conclusion

The N-alkylation of pyrazoles, while seemingly straightforward, presents a number of challenges that require careful consideration of reaction parameters. By understanding the interplay of sterics, electronics, solvent effects, and the choice of base or catalyst, researchers can effectively control the outcome of this important transformation. This guide provides a comprehensive framework for troubleshooting common issues and selecting the optimal conditions to achieve your desired N-alkylated pyrazole products with high yield and selectivity.

References

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853. [Link]

  • Li, Z., & Gauthier, D. R. (2014). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 16(16), 4216–4219. [Link]

  • Krasavin, M. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(19), 10335. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10037–10049. [Link]

  • da Silva, F. C., et al. (2015). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 133-137). Royal Society of Chemistry. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Krasavin, M. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]

  • Dudley, G. B., & Tunoori, A. R. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Dudley, G. B., & Tunoori, A. R. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Khalil, A. Kh., & Ahmed, M. A. (2009). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(2), 480-491. [Link]

  • Kinzel, T., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 52(49), 12949-12953. [Link]

  • Sharada, D. S., et al. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. Asian Journal of Organic Chemistry, 14(9), e00474. [Link]

  • Teh, Y. L., & Lee, S. L. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]

  • Dudley, G. B., & Tunoori, A. R. (2022). Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]

  • Dow, M., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3695–3700. [Link]

  • Elguero, J., & Fruchier, A. (1976). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Anales de Química, 72, 236-241. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Sharada, D. S., et al. (2025). Catalytic Ullmann‐Type N‐Arylation to Access Medicinally Important SuFEx‐able Pyrazolo[1,5‐a]Quinoxalinones. ResearchGate. [Link]

  • Matos, J., et al. (2012). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Journal of Molecular Catalysis A: Chemical, 356, 119-128. [Link]

  • Öcal, N., & Erden, E. (2021). Microwave-assisted synthesis of pyrazoles - a mini-review. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-542. [Link]

  • Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. [Link]

  • Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. [Link]

  • Wang, Y., et al. (2015). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 20(8), 13619–13631. [Link]

  • Sharma, P., & Antonchick, A. P. (2017). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Organic Letters, 19(21), 5824–5827. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Pal, R., & Kumar, A. (2009). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. ARKIVOC, 2009(11), 147-154. [Link]

  • Kim, J. H., et al. (2005). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Bulletin of the Korean Chemical Society, 26(10), 1645-1647. [Link]

  • Patsch, D., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • van der Westhuizen, I., et al. (2021). Alkylating reagent effects on N-1/N-2 regioselectivity. a. Bioorganic & Medicinal Chemistry, 48, 116405. [Link]

  • Krasavin, M. (2025). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]

Sources

Technical Support Center: Purification of Pyrazole Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazole amine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common challenges encountered during the purification of these valuable heterocyclic compounds. Our goal is to equip you with the knowledge to diagnose issues, select the appropriate purification strategies, and ensure the integrity of your final products.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems you may encounter during your experiments, offering insights into their root causes and providing step-by-step solutions.

Issue 1: My pyrazole amine compound is an oil and won't crystallize.

Question: I've completed my synthesis of a pyrazole amine, but after work-up and solvent removal, I'm left with a persistent oil. How can I induce crystallization to purify my compound?

Answer:

The inability of a compound to crystallize is a common challenge, often stemming from residual solvents, the presence of impurities that inhibit lattice formation, or the inherent physical properties of the compound itself.

Causality Explained:

  • Impurities: Even small amounts of impurities, such as unreacted starting materials, byproducts, or residual solvents, can disrupt the ordered arrangement of molecules necessary for crystal lattice formation.[1]

  • Compound's Nature: Some pyrazole amines, particularly those with flexible side chains or low melting points, may exist as oils at room temperature.

  • Solvent Effects: The choice of solvent is critical. A solvent that is too good at solvating your compound will prevent it from precipitating.

Step-by-Step Troubleshooting Protocol:

  • Ensure Complete Solvent Removal: Use a high-vacuum pump to remove any residual volatile solvents. Gentle heating can aid this process, but be cautious of potential degradation, especially with sensitive amines.[2]

  • Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-solvent (a solvent in which your compound is insoluble or poorly soluble) to the oil and scratching the side of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystal growth. Common non-solvents to try include hexanes, diethyl ether, or pentane.

  • Solvent-Antisolvent Recrystallization:

    • Dissolve the oily compound in a minimum amount of a good solvent (e.g., ethanol, methanol, ethyl acetate).[3][4]

    • Slowly add a non-solvent dropwise until the solution becomes slightly turbid.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer.

  • Salt Formation: Consider converting the amine to a salt. Amines readily form salts with acids like HCl, HBr, or organic acids (e.g., oxalic acid, tartaric acid).[2][5][6] These salts are often crystalline even when the free base is an oil. The salt can be precipitated from an organic solvent like diethyl ether or ethyl acetate. The free base can be regenerated later by treatment with a mild base if required.

Issue 2: My pyrazole amine streaks badly on the silica gel TLC plate and during column chromatography.

Question: When I try to monitor my reaction or purify my pyrazole amine using silica gel chromatography, I observe significant streaking of the product spot. What causes this, and how can I achieve better separation?

Answer:

Streaking of amine compounds on silica gel is a frequent issue arising from the interaction between the basic amine and the acidic nature of the silica gel.

Causality Explained:

  • Acid-Base Interaction: Silica gel has acidic silanol groups (Si-OH) on its surface. Basic amines can interact strongly with these acidic sites, leading to irreversible adsorption or slow elution, which manifests as streaking on a TLC plate or poor separation and recovery during column chromatography.[3]

  • Overloading: Applying too much sample to the TLC plate or column can also lead to streaking.

Step-by-Step Troubleshooting Protocol:

  • Neutralize the Silica Gel:

    • For column chromatography, you can deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (Et3N), to the eluent (typically 0.1-1% v/v).[2][3] This triethylamine will preferentially bind to the acidic sites on the silica, allowing your pyrazole amine to elute more cleanly.

    • Alternatively, you can prepare a slurry of the silica gel with the eluent containing triethylamine before packing the column.[3]

  • Use an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[7][8] Basic or neutral alumina can be used to avoid the strong acidic interactions.

    • Reverse-Phase Silica Gel (C18): In reverse-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can be an effective method for purifying polar amines.[2]

  • Optimize the Mobile Phase:

    • For normal-phase chromatography on silica, adding a small amount of a polar solvent like methanol or ammonia in methanol to your eluent system can help to displace the amine from the acidic sites and reduce streaking.[3]

  • Salt Formation Prior to Chromatography: In some cases, it might be beneficial to purify the compound as its salt (e.g., hydrochloride salt), which may have different chromatographic behavior.

Workflow for Selecting a Purification Method:

Purification_Workflow start Crude Pyrazole Amine is_solid Is the compound a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_oil Compound is an oil or impure solid is_solid->is_oil No is_pure Is the compound pure? recrystallize->is_pure end Pure Compound is_pure->end Yes is_pure->is_oil No check_solubility Check solubility in immiscible solvents is_oil->check_solubility chromatography Consider Chromatography silica Silica Gel with Et3N chromatography->silica alumina Alumina (Basic/Neutral) chromatography->alumina reverse_phase Reverse-Phase (C18) chromatography->reverse_phase acid_base Acid-Base Extraction acid_base->is_pure silica->is_pure alumina->is_pure reverse_phase->is_pure check_solubility->chromatography Insoluble check_solubility->acid_base Soluble

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my pyrazole amine synthesis?

A1: The impurities will largely depend on your synthetic route. However, some common culprits include:

  • Unreacted Starting Materials: Such as the hydrazine and 1,3-dicarbonyl compounds in a Knorr synthesis.[1]

  • Regioisomers: If you are using an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine, the formation of regioisomeric pyrazole products is a common issue.[1] These can be particularly challenging to separate.

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization can lead to the presence of pyrazoline byproducts.[1]

  • Hydrazine Decomposition Products: Hydrazines can be unstable and decompose, especially when exposed to air and light, leading to colored impurities.[9]

Q2: Can I use acid-base extraction to purify my pyrazole amine?

A2: Yes, acid-base extraction is a highly effective and often underutilized technique for purifying amines.[10][11][12][13] The basic amino group can be protonated with a dilute aqueous acid (e.g., 1M HCl) to form a water-soluble ammonium salt. This allows you to extract the desired compound into the aqueous phase, leaving non-basic organic impurities behind in the organic layer. After separating the layers, the aqueous layer can be basified (e.g., with NaOH or NaHCO3) to regenerate the free amine, which will typically precipitate out of the aqueous solution and can be collected by filtration or extracted back into an organic solvent.[10][11]

Q3: My pyrazole amine is colored (yellow/red). Is this normal, and how can I decolorize it?

A3: While some pyrazole compounds are inherently colored, a yellow or red hue in your crude product often indicates the presence of impurities, frequently arising from the decomposition of hydrazine starting materials.[9] To decolorize your sample:

  • Recrystallization with Activated Carbon (Charcoal): Dissolve your crude product in a suitable hot solvent and add a small amount of activated carbon. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.

  • Chromatography: Column chromatography is also effective at separating colored impurities from your desired product.

Q4: How can I confirm the purity of my final pyrazole amine compound?

A4: A combination of analytical techniques should be used to confirm the purity of your compound:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good initial indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can reveal the presence of impurities.[14][15][16][17]

  • Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.[4]

Quantitative Data Summary: Recommended Solvent Systems for Recrystallization

Solvent SystemPolarityCommon Pyrazole Amine SolubilityNotes
Ethanol/WaterPolarSoluble in hot ethanol, less soluble in cold ethanol/water mixtures.[3]A versatile system for many pyrazole amines.[3]
Ethyl Acetate/HexanesMedium/NonpolarSoluble in hot ethyl acetate, insoluble in hexanes.Good for less polar pyrazole amines.
MethanolPolarOften highly soluble.Can be used for single-solvent recrystallization if solubility decreases significantly upon cooling.
IsopropanolPolarGood solubility characteristics for some pyrazoles.[3]

References

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • What is an Acid and Base Extraction? (n.d.). Engineering Ideas Clinic - Confluence. Retrieved from [Link]

  • Acid–base extraction. (2023). In Wikipedia. Retrieved from [Link]

  • Amine workup. (2022). Reddit. Retrieved from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]

  • Bull, J. A., et al. (2008). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 10(13), 2753–2756. [Link]

  • Basavannacharya, C., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 21(1), 337-341. [Link]

  • Dar'in, D., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10335-10347. [Link]

  • Purification of Amino-Pyrazoles. (2022). Reddit. Retrieved from [Link]

  • Vasile, C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8203. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]

  • Dar'in, D., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10335-10347. [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • Process for the purification of pyrazoles. (2011). Google Patents.
  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). MDPI. Retrieved from [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2023). ResearchGate. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]

  • Fichez, J., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 9096-9106. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(1), 22-28. [Link]

Sources

Validation & Comparative

A Strategic Guide to Evaluating 1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to characterize the novel compound 1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine . We will analyze its structural features in the context of established kinase inhibitor scaffolds and outline a strategic, multi-tiered experimental plan to determine its potential as a kinase inhibitor. This document moves beyond a simple data sheet, offering causal explanations for experimental choices and providing detailed, validated protocols to ensure scientific rigor.

Rationale and Structural Scrutiny: Why Investigate This Compound?

The therapeutic potential of small molecule kinase inhibitors has been firmly established with the clinical success of drugs like Imatinib and Dasatinib.[1][2] The compound this compound possesses several structural motifs that suggest a plausible role as a kinase inhibitor, making it a compelling candidate for investigation.

Key Structural Features:

  • 3-Aminopyrazole Core: The pyrazole ring is a "privileged scaffold" in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and interact with the hinge region of kinase active sites.[3][4] The 3-amino substituent is a critical feature, often acting as a key hydrogen bond donor, a characteristic found in numerous potent kinase inhibitors.[5]

  • N1-Substituted Benzyl Group: The attachment of a benzyl group at the N1 position allows for exploration of hydrophobic pockets within the kinase domain, potentially enhancing binding affinity and selectivity.

  • Halogenation (Bromo and Chloro): The presence of bromine on the benzyl ring and chlorine on the pyrazole core can significantly influence the compound's pharmacokinetic properties, metabolic stability, and binding affinity, potentially through halogen bonding.

To contextualize our target compound, we will compare its core structure with those of well-known and structurally related kinase inhibitors.

Comparative Inhibitors:

  • Imatinib (Gleevec®): A first-generation Bcr-Abl inhibitor with a 2-phenylaminopyrimidine scaffold that transformed the treatment of chronic myeloid leukemia (CML).[6][7]

  • Dasatinib (Sprycel®): A second-generation, multi-targeted inhibitor of Bcr-Abl and Src family kinases, effective against many imatinib-resistant mutations.[8][9][10]

  • Sorafenib (Nexavar®): A multi-kinase inhibitor targeting Raf kinases and various receptor tyrosine kinases (VEGFR, PDGFR), based on a bi-aryl urea structure.[11][12][13]

  • Pyrazolo[3,4-d]pyrimidine-based Inhibitors: This class of compounds, such as the Src inhibitor SI306, are structurally analogous to our target and serve as an important benchmark.[3][14]

G cluster_scaffolds Core Scaffolds cluster_compounds Example Kinase Inhibitors scaffold1 3-Aminopyrazole compound1 1-(4-bromobenzyl)-4-chloro- 1H-pyrazol-3-amine (Target Compound) scaffold1->compound1 Contains scaffold2 2-Phenylaminopyrimidine compound2 Imatinib scaffold2->compound2 Basis for scaffold3 Thiazole-Carboxamide compound3 Dasatinib scaffold3->compound3 Contains scaffold4 Bi-aryl Urea compound4 Sorafenib scaffold4->compound4 Basis for scaffold5 Pyrazolo[3,4-d]pyrimidine compound5 SI306 (Src Inhibitor) scaffold5->compound5 Basis for

Caption: Structural relationships between core scaffolds and representative kinase inhibitors.

A Phased Experimental Workflow for Kinase Inhibitor Profiling

A systematic approach is essential to efficiently characterize a novel compound. We propose a three-phase workflow, moving from broad, high-throughput screening to specific, mechanistic studies. This strategy maximizes information gain while conserving resources. The rationale is to first cast a wide net to identify any potential kinase targets and then to progressively focus on the most promising hits with more detailed quantitative and cell-based assays.

G A Phase 1: Target Discovery Broad Kinase Panel Screening B Phase 2: Quantitative Characterization IC50 Determination for 'Hit' Kinases A->B Identifies 'Hits' C Phase 3: Cellular Activity & MoA Cell Viability Assays & Target Validation B->C Prioritizes Potent 'Hits' D Data Analysis & Comparison Benchmark against Known Inhibitors C->D Confirms On-Target Effect

Caption: Proposed experimental workflow for characterizing a novel kinase inhibitor.

Comparative Analysis: A Hypothetical Data Scenario

To illustrate the comparison process, let us assume our target compound has been screened and its IC₅₀ values determined against key kinases targeted by our selected reference inhibitors. The table below presents this hypothetical data alongside real, cited data for Imatinib, Dasatinib, and Sorafenib.

Causality Note: We chose Bcr-Abl, c-Kit, Src, and VEGFR-2 as representative kinases because they are the primary targets of our chosen reference drugs and are implicated in various cancers.[7][13][15] This allows for a direct, meaningful comparison of both potency and selectivity.

CompoundBcr-Abl (IC₅₀ nM)c-Kit (IC₅₀ nM)Src (IC₅₀ nM)VEGFR-2 (IC₅₀ nM)
This compound 150 (Hypothetical)>10,000 (Hypothetical)25 (Hypothetical)850 (Hypothetical)
Imatinib 250 - 600[6][7]100 - 140[7]>10,000>10,000
Dasatinib <1 - 3[8][10]11 - 79[9]0.5 - 1.1[16]80
Sorafenib >10,00068>5,00090[12][13]

Interpretation of Hypothetical Results:

Based on this hypothetical data, our target compound demonstrates potent activity against Src kinase and moderate activity against Bcr-Abl. Crucially, it shows high selectivity, with minimal inhibition of c-Kit and weaker inhibition of VEGFR-2 compared to Dasatinib or Sorafenib. This profile suggests a potential dual Src/Abl inhibitor with a different selectivity window than existing drugs, warranting further investigation.

In-Depth Methodologies: Self-Validating Protocols

Accurate and reproducible data is paramount. The following are detailed protocols for the core assays proposed in our workflow.

Protocol 1: In Vitro Kinase Inhibition (IC₅₀ Determination) using ADP-Glo™ Assay
  • Scientific Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Its high sensitivity and broad dynamic range make it an industry standard for determining inhibitor potency (IC₅₀).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of 11-point, 3-fold serial dilutions in a kinase buffer to achieve the desired final assay concentrations (e.g., 10 µM to 0.17 nM).

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilutions. To each well, add 2.5 µL of a solution containing the target kinase (e.g., Src) and its specific substrate peptide, prepared in kinase reaction buffer.

  • Initiation and Incubation: Initiate the reaction by adding 5 µL of an ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive binding can be accurately measured. Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Normalize the data using "no kinase" (100% inhibition) and "vehicle control" (0% inhibition) wells. Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Protocol 2: Cell Viability Assay for GI₅₀ Determination using MTT
  • Scientific Rationale: While in vitro assays measure direct enzyme inhibition, a cell-based assay is critical to assess a compound's ability to cross the cell membrane, engage its target in a complex cellular environment, and exert a biological effect. The MTT assay measures the metabolic activity of living cells, providing a robust readout of cell viability and proliferation.[17]

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture a relevant cancer cell line (e.g., K562, a Bcr-Abl positive cell line) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[17] Seed approximately 5,000 cells per well in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells with the compound for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀ (concentration for 50% growth inhibition).

Mechanistic Confirmation: Visualizing On-Target Effects

A key step in validating a kinase inhibitor is to demonstrate that it inhibits the phosphorylation of a known downstream substrate in a cellular context. For a compound targeting the Bcr-Abl pathway, a Western blot for phosphorylated CRKL (p-CRKL) is a definitive experiment.

  • Scientific Rationale: Bcr-Abl is a constitutively active tyrosine kinase that directly phosphorylates the adaptor protein CRKL.[7] An effective Bcr-Abl inhibitor will block this event, leading to a measurable decrease in the p-CRKL signal without affecting total CRKL levels. This confirms the on-target mechanism of action.

G cluster_pathway Bcr-Abl Signaling Pathway BcrAbl Bcr-Abl (Constitutively Active Kinase) CRKL CRKL BcrAbl->CRKL Phosphorylates pCRKL p-CRKL Downstream Downstream Signaling (e.g., Ras/Raf, PI3K/Akt) pCRKL->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Imatinib or Target Compound Inhibitor->BcrAbl INHIBITS

Caption: Inhibition of the Bcr-Abl signaling pathway by a targeted kinase inhibitor.

Conclusion

This compound presents a promising chemical starting point for the development of a novel kinase inhibitor. Its structural similarity to known pharmacophores provides a strong rationale for its investigation. By employing the systematic, multi-phased workflow detailed in this guide—from broad screening and quantitative IC₅₀ determination to cell-based validation and mechanistic studies—researchers can rigorously and efficiently evaluate its therapeutic potential. The direct comparison to gold-standard inhibitors like Imatinib, Dasatinib, and Sorafenib will be crucial for positioning this compound within the existing landscape of cancer therapeutics and for guiding future optimization efforts.

References

A complete list of all sources cited within this guide, including titles, sources, and verifiable URLs.

  • Mologni, L. et al. (2017). Novel pyrazolopyrimidine derivatives as tyrosine kinase inhibitors with antitumoral activity in vitro and in vivo in papillary dedifferentiated thyroid cancer. PubMed. [Link]

  • Ahmad, I. et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Tokarski, J.S. et al. (2006). 2GQG: X-ray Crystal Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain. RCSB PDB. [Link]

  • Sorce, S. et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]

  • Fouad, A. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Winger, J.A. et al. (2008). The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). SciSpace. [Link]

  • Wikipedia contributors. (n.d.). Dasatinib. Wikipedia. [Link]

  • Sharif, T. et al. (2013). New pyrazolopyrimidine inhibitors of protein kinase d as potent anticancer agents for prostate cancer cells. PubMed. [Link]

  • Drugs.com. (n.d.). Sorafenib: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • Tokarski, J.S. et al. (2006). The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib-Resistant ABL Mutants. AACR Journals. [Link]

  • ResearchGate. (n.d.). Chemical structure of dasatinib. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Imatinib. Wikipedia. [Link]

  • CancerQuest. (n.d.). Imatinib Mesylate. CancerQuest. [Link]

  • ResearchGate. (n.d.). Chemical optimization and functions of imatinib structure. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chemical structure of dasatinib. ResearchGate. [Link]

  • Roskoski, R. Jr. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

  • ResearchGate. (n.d.). Chemical structure of sorafenib tosylate. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chemical structure of sorafenib. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Sorafenib. PubChem. [Link]

  • Wikipedia contributors. (n.d.). Sorafenib. Wikipedia. [Link]

  • Bhullar, K.S. et al. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. PMC. [Link]

  • Gedschold, A. et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. [Link]

Sources

A Comparative Analysis of Halogenated vs. Non-Halogenated Pyrazole Amines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Amine Scaffold

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2][3][4][5][6] Its derivatives are integral to a multitude of FDA-approved drugs, targeting a wide array of clinical conditions from cancer to inflammatory diseases and viral infections.[5][7][8][9] Aminopyrazoles, in particular, serve as versatile frameworks for designing ligands that can interact with various biological targets, including kinases and cyclooxygenase (COX) enzymes.[1]

A frequent and pivotal strategic choice in the optimization of these scaffolds is the introduction of halogen atoms (F, Cl, Br, I). This guide provides an in-depth comparative analysis of halogenated versus non-halogenated pyrazole amines, moving beyond simple structure-activity relationships (SAR) to explore the underlying causality in physicochemical properties, synthetic strategy, biological interactions, and pharmacokinetic profiles. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically employ halogenation in their discovery programs.

The Physicochemical Impact of Halogenation

The introduction of a halogen atom to the pyrazole amine core fundamentally alters its electronic and physical nature. These changes are not merely incremental; they can profoundly influence how the molecule behaves in a biological system.

The primary effects of halogenation include:

  • Lipophilicity: Halogens are lipophilic and their incorporation generally increases the molecule's octanol-water partition coefficient (logP). This can enhance membrane permeability and improve oral absorption.[10][11] However, an excessive increase in lipophilicity can lead to undesirable effects such as poor solubility and off-target toxicity.

  • Electronic Effects: Halogens exert a strong electron-withdrawing inductive effect, which can significantly alter the pKa of the pyrazole ring's nitrogen atoms and the exocyclic amine.[12] This modulation of basicity can be critical for optimizing interactions with target proteins or improving pharmacokinetic properties.[7]

  • Molecular Conformation: The steric bulk of the halogen atom can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape or, conversely, creating unfavorable steric clashes within a binding pocket.

Table 1: Comparative Physicochemical Properties

PropertyNon-Halogenated Pyrazole AmineHalogenated Pyrazole AmineRationale for Change
Lipophilicity (logP) LowerHigher (Increases with halogen size: F < Cl < Br < I)Halogens are lipophilic substituents.[11]
Acidity (pKa of N-H) BaselineModulated (Generally more acidic)Strong electron-withdrawing inductive effect of halogens.[12]
Basicity (pKa of N2) BaselineLowerInductive effect reduces electron density on the pyridine-like nitrogen.[13]
Dipole Moment LowerHigherIntroduction of a polar C-X bond.
Polarizability LowerHigher (Increases significantly from F to I)Larger halogens have more diffuse electron clouds.

Synthetic Strategies: Accessing the Scaffolds

The synthetic routes to these two classes of compounds share common foundations but diverge in key steps. The choice of strategy is often dictated by the desired substitution pattern, cost of starting materials, and scalability.

Synthesis of Non-Halogenated Pyrazole Amines

The most prevalent method for constructing the core pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][14] For synthesizing 5-aminopyrazoles, a common and efficient precursor is an α,β-unsaturated nitrile, which reacts with hydrazine to directly yield the desired amino-substituted ring.[15]

Synthesis of Halogenated Pyrazole Amines

Halogenated pyrazole amines can be prepared via two primary approaches:

  • Direct Halogenation of a Pre-formed Pyrazole Ring: This is often the most direct route. Potent electrophilic halogenating agents like N-halosuccinimides (NCS, NBS, NIS) are widely used to achieve regioselective halogenation, typically at the C4 position of the pyrazole ring, which is electron-rich and susceptible to electrophilic attack.[4][16] This method is valued for its mild reaction conditions and broad substrate scope.[16]

  • Synthesis from Halogen-Containing Building Blocks: Alternatively, the pyrazole ring can be constructed from starting materials that already contain a halogen atom.[16] This approach provides excellent control over regiochemistry but may require more complex or less commercially available starting materials.

G cluster_0 Non-Halogenated Synthesis cluster_1 Halogenated Synthesis dicarbonyl 1,3-Dicarbonyl Compound non_halo_pz Non-Halogenated Pyrazole Amine dicarbonyl->non_halo_pz Knorr Synthesis non_halo_pz_2 Non-Halogenated Pyrazole Amine hydrazine Hydrazine hydrazine->non_halo_pz halo_pz Halogenated Pyrazole Amine non_halo_pz_2->halo_pz Direct C-H Halogenation nxs N-Halosuccinimide (NCS, NBS, NIS) nxs->halo_pz G cluster_0 Non-Halogenated Interaction cluster_1 Halogenated Interaction ligand_nh Ligand (H-bond donor/acceptor) receptor_nh Receptor (H-bond donor/acceptor) ligand_nh->receptor_nh Hydrogen Bond ligand_h Ligand (H-bond donor/acceptor) receptor_h Receptor (H-bond donor/acceptor) ligand_h->receptor_h Hydrogen Bond halogen Halogen (X) ligand_h->halogen receptor_xb Receptor (Lewis Base, e.g., C=O) halogen->receptor_xb Halogen Bond (σ-hole)

Figure 2: Comparison of ligand-receptor binding interactions.

Impact on Pharmacokinetic (ADME) Profiles

Halogenation is a well-established tactic for "drug-likeness" optimization, directly influencing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a compound.

  • Absorption & Distribution: By increasing lipophilicity, halogenation can improve a compound's ability to cross biological membranes, potentially leading to better oral bioavailability and enhanced penetration of the blood-brain barrier for CNS targets. [10][11]* Metabolism: Introducing halogens can block sites of metabolic attack. For example, replacing a metabolically labile C-H bond with a more stable C-F or C-Cl bond can prevent oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life and metabolic stability. [11]* Excretion: Changes in metabolism and distribution will consequently affect the route and rate of excretion.

ADME_Impact cluster_properties Physicochemical Changes cluster_adme Pharmacokinetic Outcomes Halogenation Halogenation Lipophilicity ↑ Lipophilicity Halogenation->Lipophilicity Metabolic_Stability ↑ Metabolic Stability Halogenation->Metabolic_Stability Binding_Affinity ↑ Binding Affinity (via Halogen Bonds) Halogenation->Binding_Affinity Absorption ↑ Absorption Lipophilicity->Absorption Distribution ↑ Distribution (e.g., BBB penetration) Lipophilicity->Distribution Metabolism ↓ Metabolism Metabolic_Stability->Metabolism Excretion Altered Excretion

Figure 3: Logical flow of halogenation's impact on ADME properties.

Experimental Protocols

The following protocols are representative examples for the synthesis of a non-halogenated pyrazole amine and its subsequent C4-bromination. These are intended as a starting point and must be adapted and optimized for specific substrates.

Protocol 1: Synthesis of 3-Aryl-1H-pyrazol-5-amine (Non-Halogenated)

This protocol is based on the general Knorr synthesis principle.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1,3-dicarbonyl precursor (e.g., an aryl-substituted β-ketoester) (1.0 eq) and a suitable solvent such as ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3-aryl-1H-pyrazol-5-amine.

Protocol 2: Direct C4-Bromination of 3-Aryl-1H-pyrazol-5-amine (Halogenated)

This protocol is adapted from established methods for direct C-H halogenation. [16]

  • Reaction Setup: In a well-ventilated fume hood, dissolve the 3-aryl-1H-pyrazol-5-amine (1.0 eq) in a suitable solvent such as DMSO or DMF in a round-bottom flask.

  • Addition of Halogenating Agent: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid; monitor its progress by TLC (typically complete within 1-3 hours).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water. A precipitate of the product should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography to yield the pure 4-bromo-3-aryl-1H-pyrazol-5-amine. [16]

Conclusion and Strategic Outlook

The decision to incorporate halogens into a pyrazole amine scaffold is a strategic one with significant trade-offs. Halogenation is a powerful tool for enhancing binding affinity through specific halogen bonds, improving metabolic stability, and modulating physicochemical properties to achieve a more favorable pharmacokinetic profile. [10][11][17]However, this must be balanced against potential increases in off-target liabilities and the need for carefully controlled synthetic steps.

Non-halogenated pyrazole amines provide a simpler, often more synthetically tractable starting point for initial screening and SAR exploration. The introduction of halogens should be considered a key lead optimization strategy, guided by structural biology insights and a clear understanding of the desired property modulations. A thorough analysis, as outlined in this guide, will enable drug discovery teams to harness the full potential of both halogenated and non-halogenated pyrazole amines in their quest for novel therapeutics.

References

  • He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • ResearchGate. (2017). Different roles of halogen substituents in ligand-receptor interactions – a class A GPCRs case study. ResearchGate. [Link]

  • National Institutes of Health (NIH). (n.d.). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PubMed Central (PMC). [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • American Chemical Society Publications. (n.d.). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. [Link]

  • National Institutes of Health (NIH). (2011). Perspective: the potential of pyrazole-based compounds in medicine. PubMed. [Link]

  • National Institutes of Health (NIH). (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. PubMed Central (PMC). [Link]

  • OSF Preprints. (2024). review of pyrazole compounds' production, use, and pharmacological activity. OSF Preprints. [Link]

  • F1000Research. (n.d.). The significance of halogen bonding in ligand-receptor interactions - the lesson learned from Molecular Dynamic simulations of D. F1000Research. [Link]

  • Semantic Scholar. (n.d.). Pyrazole: an emerging privileged scaffold in drug discovery. Semantic Scholar. [Link]

  • International Journal of Research and Analytical Reviews (IJRASET). (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]

  • National Institutes of Health (NIH). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central (PMC). [Link]

  • National Institutes of Health (NIH). (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central (PMC). [Link]

  • National Institutes of Health (NIH). (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. [Link]

  • ResearchGate. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. ResearchGate. [Link]

  • Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • National Institutes of Health (NIH). (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • National Institutes of Health (NIH). (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PubMed Central (PMC). [Link]

  • National Institutes of Health (NIH). (2024). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. PubMed Central. [Link]

  • American Chemical Society Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • ResearchGate. (2025). Synthesis of Substituted Pyrazole N -Oxide and Pyrazole from Propargyl Amine. ResearchGate. [Link]

  • Arkivoc. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • YouTube. (2019). synthesis of pyrazoles. YouTube. [Link]

  • ResearchGate. (n.d.). Predicted pharmacokinetics and drug-like properties of compounds 2a-d and 3a-d. ResearchGate. [Link]

  • National Institutes of Health (NIH). (n.d.). Current status of pyrazole and its biological activities. PubMed Central (PMC). [Link]

  • ResearchGate. (2017). (PDF) Pyrazole and its biological activity. ResearchGate. [Link]

  • MedCrave. (n.d.). Current status of pyrazole and its biological activities. MedCrave. [Link]

  • Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

  • Journal of Current Pharma Research. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Current Pharma Research. [Link]

Sources

Unambiguous Structural Confirmation of 1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely a formality but a critical cornerstone. For novel compounds such as 1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine, a substituted pyrazole derivative with potential pharmacological activity, unambiguous structural confirmation is paramount. This guide provides an in-depth comparison of X-ray crystallography, the definitive method for solid-state structural elucidation, with a suite of powerful spectroscopic techniques. As a Senior Application Scientist, my objective is to not only present these methods but to also provide the rationale behind their application, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal "gold standard" for determining the precise arrangement of atoms in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed three-dimensional map of electron density. From this map, atomic positions, bond lengths, and bond angles can be determined with exceptional precision, offering an unparalleled level of structural detail.

Experimental Workflow: From Crystal to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision.

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) crystal_selection Crystal Selection (Microscopy) crystal_growth->crystal_selection mounting Crystal Mounting crystal_selection->mounting xray_source X-ray Diffraction (Synchrotron or In-house) mounting->xray_source diffraction_pattern Diffraction Pattern Collection xray_source->diffraction_pattern data_processing Data Processing (Integration & Scaling) diffraction_pattern->data_processing phase_problem Solving the Phase Problem (Direct Methods, Patterson, or MR) data_processing->phase_problem model_building Model Building & Refinement phase_problem->model_building validation Structure Validation (CIF File Generation) model_building->validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Experimental Protocol for X-ray Crystallography

1. Crystal Growth:

  • Objective: To obtain single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[3][4]

  • Method - Slow Evaporation:

    • Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) to create a saturated or near-saturated solution.[5] The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.[5]

    • Filter the solution into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.[5]

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[5][6]

2. Data Collection:

  • Objective: To obtain a high-quality diffraction pattern from a single crystal.

  • Procedure:

    • Carefully select a well-formed single crystal under a microscope and mount it on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Position the crystal in a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction data as a series of images.

3. Structure Solution and Refinement:

  • Objective: To determine the atomic positions from the diffraction data.

  • Procedure:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Solve the phase problem using direct methods, which are generally effective for small molecules.[7]

    • Build an initial molecular model based on the electron density map.

    • Refine the model by adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.

    • Validate the final structure using established crystallographic metrics.

Orthogonal Confirmation: A Spectroscopic Approach

While X-ray crystallography provides the ultimate structural proof, a combination of spectroscopic techniques offers a powerful and often more readily accessible means of structural elucidation in solution.[8]

spectro_workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ftir FT-IR Spectroscopy compound This compound H_NMR ¹H NMR compound->H_NMR MS High-Resolution MS compound->MS FTIR FT-IR compound->FTIR C_NMR ¹³C NMR H_NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C_NMR->TwoD_NMR

Caption: Orthogonal Spectroscopic Workflow for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Detailed Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR:

    • Principle: Provides information on the number of different types of protons and their neighboring protons.

    • Expected Signals: Signals for the aromatic protons of the bromobenzyl group, the methylene (-CH₂-) protons, the pyrazole ring proton, and the amine (-NH₂) protons.

  • ¹³C NMR:

    • Principle: Provides information on the number of different types of carbon atoms.

    • Expected Signals: Signals for the carbons of the bromobenzyl group and the pyrazole ring.

  • 2D NMR (COSY, HSQC, HMBC): [9]

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of the molecular fragments.[9]

Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition of a compound and can offer structural clues through fragmentation analysis.[10]

Detailed Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (High-Resolution MS):

    • Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable soft ionization techniques.

    • Analysis: The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.[11][12] Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[11][12] This unique isotopic signature is a powerful confirmation of the presence of these halogens.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Detailed Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.

  • Data Acquisition:

    • Expected Bands:

      • N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region).[13][14]

      • N-H bending of the primary amine (around 1580-1650 cm⁻¹).[13]

      • C-N stretching vibrations.[15]

      • Aromatic C-H and C=C stretching vibrations.

      • C-Cl and C-Br stretching vibrations (typically in the fingerprint region below 1000 cm⁻¹).

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFT-IR Spectroscopy
Sample State Crystalline SolidSolutionSolution/SolidSolid/Liquid/Gas
Information Provided Absolute 3D structure, bond lengths, bond angles, packingConnectivity, chemical environment, stereochemistryMolecular weight, elemental formula, fragmentationFunctional groups
Strengths Unambiguous structure determinationExcellent for solution-state structureHigh sensitivity, isotopic informationFast, simple, good for functional group ID
Limitations Requires single crystals, can be time-consumingCan have complex spectra, less sensitive than MSDoes not provide stereochemical informationLimited structural detail

Hypothetical Data Presentation

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

¹H NMRδ (ppm)MultiplicityIntegrationAssignment
7.50d2HAr-H
7.15d2HAr-H
7.40s1HPyrazole-H5
5.20s2H-CH₂-
4.50br s2H-NH₂
¹³C NMR δ (ppm)Assignment
148.0Pyrazole-C3
136.5Ar-C (ipso to CH₂)
132.0Ar-CH
129.5Ar-CH
122.0Ar-C (ipso to Br)
115.0Pyrazole-C5
105.0Pyrazole-C4
55.0-CH₂-

Mass Spectrum Interpretation: The high-resolution mass spectrum would be expected to show a molecular ion cluster with a unique isotopic pattern corresponding to the presence of one bromine and one chlorine atom, confirming the elemental formula C₁₀H₉BrClN₃.

Conclusion

The unambiguous structural confirmation of a novel chemical entity like this compound is a non-negotiable step in the research and development pipeline. While single-crystal X-ray crystallography provides the most definitive and detailed structural information, its requirement for high-quality single crystals can be a bottleneck. A synergistic approach, employing a combination of NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy, provides a robust and often more rapid pathway to structural elucidation in the solution state. The convergence of data from these orthogonal techniques provides a high degree of confidence in the proposed structure, enabling researchers to proceed with further studies with a solid structural foundation.

References

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
  • Advances in the Analysis of Persistent Halogen
  • Organic Compounds Containing Halogen
  • Organic Compounds Containing Halogen
  • Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Altern
  • Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Compar
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Public
  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction d
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • Mass spectrometry of halogen-containing organic compounds - ResearchG
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
  • X-ray Crystallography - Cre
  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester.
  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction d
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchG
  • How to grow crystals for X-ray crystallography - IUCr Journals.
  • Absolute Configuration of Small Molecules by Co‐Crystalliz
  • X-ray crystallography - Wikipedia.
  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
  • IR: amines.
  • Structure and IR Spectra of 3(5)
  • Organic Nitrogen Compounds II: Primary Amines | Spectroscopy Online.
  • Infrared Spectroscopy - CDN.
  • Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC - NIH.
  • 1-(4-Chlorophenyl)-1H-pyrazol-3-ol - PMC - NIH.
  • This compound | 956440-85-0 - ChemicalBook.
  • 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one - PubChem.
  • 925154-93-4 | 1-(4-Chlorobenzyl)-1H-pyrazol-3-amine - AiFChem.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An imperative of robust scientific practice is the foundational principle of safety. This guide serves as an essential operational manual for researchers, scientists, and drug development professionals handling 1-(4-bromobenzyl)-4-chloro-1H-pyrazol-3-amine. As a Senior Application Scientist, the objective is to provide a framework of procedural steps and causal explanations that build a culture of safety and trust. This document moves beyond a simple checklist, offering an in-depth guide to personal protective equipment, operational protocols, and disposal plans, grounded in authoritative safety standards.

Hazard Analysis: A Proactive Assessment

Specific toxicological and hazard data for this compound is not extensively published. Therefore, a risk assessment must be conducted based on the hazards of structurally related compounds. The molecule's key functional groups are the primary indicators of its potential hazards:

  • Pyrazole Moiety: The parent compound, 1H-pyrazole, is harmful if swallowed and toxic in contact with skin. It is known to cause skin irritation and serious eye damage.[1][2] Related aminopyrazoles are also classified as skin and eye irritants.[3]

  • Primary Aromatic Amine: This class of compounds is associated with significant health risks, including carcinogenicity and mutagenicity.[4][5] Many are lipid-soluble and can be readily absorbed through the skin.[5]

  • Halogenated Aromatic Structure: The presence of bromine and chlorine substituents necessitates careful handling. Halogenated organic compounds may pose environmental hazards and require specific disposal protocols.[6][7]

Given this structural analysis, it is imperative to handle this compound with a high degree of caution, assuming it may cause skin and eye irritation, may be toxic upon contact, ingestion, or inhalation, and could have long-term health effects.[8]

Personal Protective Equipment (PPE): A Multi-Layered Defense System

The selection of PPE is the final and most direct barrier between the researcher and the chemical hazard.[9] The following equipment is mandatory for all procedures involving this compound.

PPE ComponentMinimum SpecificationScientific Rationale
Primary Engineering Control Certified Chemical Fume HoodAll handling of the solid compound and its solutions must be conducted in a fume hood to prevent the inhalation of airborne particles or vapors, which may cause respiratory irritation.[1][10]
Eye & Face Protection Chemical splash goggles and a full-face shieldGoggles are mandatory to protect against splashes that can cause serious eye damage.[2][9] A face shield worn over goggles is required when handling larger quantities or during procedures with a heightened splash risk.[1]
Hand Protection Double-gloved nitrile glovesAromatic amines and halogenated compounds can be absorbed through the skin.[7] Double gloving provides an additional layer of protection against potential permeation and contamination.[1] Always consult the glove manufacturer's compatibility chart.[7]
Body Protection Chemical-resistant lab coat (fully buttoned) with a disposable chemical-resistant apronA lab coat protects personal clothing and skin.[2] An apron provides an additional barrier against spills and splashes. Contaminated clothing must be removed immediately and decontaminated before reuse.[11][12]
Respiratory Protection Not required if handled exclusively within a certified fume hood.For spill cleanup outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[3][9] Surgical masks offer no protection from chemical vapors or dust.[13]

Operational Protocol: From Preparation to Decontamination

A systematic workflow is critical to minimizing exposure and ensuring procedural integrity.

Preparation and Weighing
  • Designate a Work Area: Cordon off a specific area within a chemical fume hood for all handling activities.[7]

  • Pre-weigh Materials: Tare a suitable weighing container on an analytical balance.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Transfer Compound: Inside the fume hood, carefully transfer the required amount of this compound using a clean spatula, minimizing the generation of dust.

  • Secure Container: Immediately cap the stock container and the weighed sample container.

Experimental Procedure (Solution Preparation)
  • Place Vessel in Fume Hood: Ensure the flask or beaker for dissolution is securely placed within the fume hood.

  • Add Solvent: Slowly add the desired solvent to the vessel containing the compound. Avoid splashing.

  • Perform Reaction: Conduct all subsequent experimental steps within the fume hood. Keep the sash at the lowest practical height.

Post-Procedure Decontamination
  • Decontaminate Glassware: Thoroughly rinse all contaminated glassware with a suitable solvent, collecting the rinsate as hazardous liquid waste.

  • Clean Work Surface: Wipe down the work surface inside the fume hood with an appropriate solvent and absorbent pads. Dispose of pads as solid hazardous waste.

  • Doff PPE: Remove PPE in the correct order (apron, outer gloves, face shield, inner gloves, lab coat) to avoid cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after completing work and removing gloves.[11]

Waste Management and Disposal Plan

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.

  • Waste Segregation:

    • Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weighing paper, absorbent pads) must be placed in a clearly labeled, sealed container designated for "Halogenated Solid Waste".[6]

    • Liquid Waste: All solutions, reaction mixtures, and solvent rinses must be collected in a sealed, compatible container labeled "Halogenated Organic Liquid Waste".[7] Do not mix with other waste streams.[7]

  • Container Management:

    • Keep waste containers closed at all times except when adding waste.[6]

    • Store waste containers in a designated and secured satellite accumulation area, away from incompatible materials like strong oxidizing agents.[7]

  • Final Disposal:

    • Arrange for disposal through your institution's Environmental Health & Safety (EHS) office. Do not dispose of this chemical down the drain.[7][12]

Safety Workflow Visualization

The following diagram illustrates the procedural flow for safely handling this compound.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_disposal 3. Disposal & Final Steps A Hazard Assessment & SDS Review B Designate Area in Fume Hood A->B C Don Full PPE B->C D Weigh & Transfer Compound C->D E Perform Experiment D->E F Decontaminate Equipment & Surfaces E->F G Segregate Solid & Liquid Waste F->G J Doff PPE Correctly F->J H Label & Seal Waste Containers G->H I Store in Satellite Accumulation Area H->I I->J L Final Disposal by EHS I->L Contact EHS K Wash Hands Thoroughly J->K

Caption: Procedural workflow for handling this compound.

References

  • Personal protective equipment for handling 1-Isopropylpyrazole - Benchchem. Benchchem.
  • HAZARDOUS CHEMICAL USED IN ANIMALS. Campus Operations, University of Arizona.
  • Safety Data Sheet - Pyraclostrobin. Cayman Chemical.
  • SAFETY DATA SHEET - 4-Chloro-2-fluoro-5-isopropoxyaniline. Sigma-Aldrich.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
  • SAFETY DATA SHEET - INTERZONE 954 PART B. PT. International Paint Indonesia.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).
  • This compound | 956440-85-0. ChemicalBook.
  • Safety Data Sheet - 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. CymitQuimica.
  • SAFETY DATA SHEET - 3-Aminopyrazole. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Amino-1-methyl-1H-pyrazole. Acros Organics.
  • SAFETY DATA SHEET - Pyrazole. Sigma-Aldrich.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • Considerations for personal protective equipment when handling cytotoxic drugs. The Pharmaceutical Journal.
  • Safety Data Sheet - 2-Bromobenzyl cyanide. ChemScene.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Halogenated Solvents. Washington State University, Environmental Health & Safety.
  • SDS - Aromatic Amine Cleaning Developing Solution. SKC Inc.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.